molecular formula C7H8ClFN4 B6600671 (8-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine hydrochloride CAS No. 1955558-29-8

(8-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine hydrochloride

Cat. No.: B6600671
CAS No.: 1955558-29-8
M. Wt: 202.62 g/mol
InChI Key: UINQSEMJHLTLLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(8-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine hydrochloride (CAS: 1955558-29-8) is a fluorinated triazolopyridine derivative with a molecular formula of C₈H₉ClFN₄ and a molecular weight of 198.65 g/mol . The compound features a fluorine substituent at the 8-position of the triazolopyridine core and a methanamine group at the 3-position, which is protonated as a hydrochloride salt.

Properties

IUPAC Name

(8-fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN4.ClH/c8-5-2-1-3-12-6(4-9)10-11-7(5)12;/h1-3H,4,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UINQSEMJHLTLLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=C2C(=C1)F)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClFN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazolopyridine Ring: This step involves the cyclization of appropriate precursors to form the triazolopyridine core structure.

    Introduction of the Fluorine Atom: The fluorine atom is introduced at the 8th position using fluorinating agents under controlled conditions.

    Attachment of the Methanamine Group: The methanamine group is attached to the 3rd position of the triazolopyridine ring through nucleophilic substitution reactions.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(8-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazolopyridine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(8-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (8-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of [1,2,4]Triazolo[4,3-a]pyridine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
(8-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine hydrochloride 8-F, 3-CH₂NH₂·HCl C₈H₉ClFN₄ 198.65 Potential kinase inhibitor; high purity (97%)
8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-methanamine 8-Cl, 6-CF₃, 3-CH₂NH₂ C₈H₆ClF₃N₄ 250.61 Higher lipophilicity (CF₃ group); antimicrobial studies
(6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine (29) 6-Cl, 3-CH₂NH₂ C₇H₆ClN₄ 185.61 IR: 3341 cm⁻¹ (N-H stretch); MS: m/z 306 [M+Na]⁺
(6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine hydrochloride 6-CF₃, 3-CH₂NH₂·HCl C₈H₈ClF₃N₄ 252.62 Commercial availability; priced for bulk synthesis
{6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine dihydrochloride 6-CH₃, 3-CH₂NH₂·2HCl C₈H₁₂Cl₂N₄ 235.12 Enhanced solubility (dihydrochloride salt); >97% purity
[8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine 8-CF₃, 3-CH₂NH₂ C₈H₇F₃N₄ 216.17 Structural analog with CF₃ at position 8; exploratory synthesis

Physicochemical and Spectroscopic Differences

  • Fluorine vs.
  • Amine Group Modifications : The hydrochloride salt form improves solubility in polar solvents compared to free bases (e.g., compound 29 in , which lacks salt formation) .
  • Spectroscopic Data :
    • The target compound’s IR spectrum would show characteristic N-H stretches (~3340 cm⁻¹) and C-F vibrations (~1250 cm⁻¹), distinct from the C-Cl (~700 cm⁻¹) or C-CF₃ (~1130 cm⁻¹) peaks in analogs .
    • MS data for the hydrochloride salt would exhibit a prominent [M-Cl]⁺ ion, contrasting with free-base derivatives that display [M+H]⁺ or [M+Na]⁺ peaks .

Biological Activity

(8-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine hydrochloride (CAS No. 1955558-29-8) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the available research findings regarding its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₇H₈ClFN₄
  • Molecular Weight : 202.62 g/mol
  • CAS Number : 1955558-29-8

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its anticancer properties and its interaction with various biological targets.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance:

  • MCF-7 Breast Cancer Cells : The compound has shown an IC₅₀ value of approximately 18.8 µM, indicating moderate potency against this breast cancer cell line .
  • Leukemia Cell Lines : It has demonstrated notable cytotoxicity against various leukemia cell lines, with IC₅₀ values ranging from 1.96 µM to 6.55 µM depending on the specific analogs tested .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:

  • Inhibition of Tubulin Polymerization : Similar to other compounds in the triazole class, it may disrupt microtubule formation, leading to cell cycle arrest and apoptosis .
  • Apoptosis Induction : Studies suggest that treatment with this compound can lead to increased expression of pro-apoptotic proteins such as Bad and Bax while decreasing anti-apoptotic proteins like Bcl-2 .

Research Findings and Case Studies

StudyCell LineIC₅₀ Value (µM)Mechanism
Study 1MCF-718.8Apoptosis induction
Study 2HL60 (Leukemia)2.87Tubulin inhibition
Study 3K562 (Leukemia)1.96Cell cycle arrest

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxicity of various derivatives of triazoles including this compound against multiple cancer cell lines. The results indicated that modifications in the triazole structure significantly influenced their potency:

  • Derivatives with Fluorine Substituents : Enhanced activity was observed in compounds with fluorine substitutions compared to their non-fluorinated counterparts.

Q & A

What are the recommended synthetic routes for (8-fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine hydrochloride, and how do reaction conditions influence yield?

Answer:
The compound is typically synthesized via cyclocondensation of fluorinated pyridine precursors with hydrazine derivatives, followed by functionalization of the triazole ring. Key steps include:

  • Cyclocondensation: Reacting 8-fluoropyridine-3-carboxylic acid with thiosemicarbazide under reflux in ethanol to form the triazole core .
  • Methanamine introduction: Alkylation using methylamine hydrochloride in the presence of a base (e.g., K₂CO₃) in DMF at 80–100°C .
  • Optimization: Yield (typically 60–75%) depends on stoichiometric ratios, solvent polarity, and temperature control. Catalysts like p-toluenesulfonic acid improve cyclization efficiency .

Which analytical techniques are critical for characterizing the structural purity of this compound?

Answer:

  • NMR spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., fluorine at C8, triazole ring protons) and detects impurities. ¹⁹F NMR specifically verifies fluorine substitution .
  • HPLC-MS: Quantifies purity (>95%) and identifies byproducts using reverse-phase C18 columns with acetonitrile/water gradients .
  • X-ray crystallography: Resolves crystal packing and hydrogen-bonding patterns, essential for understanding solubility .

What safety protocols should be followed when handling this compound in the laboratory?

Answer:

  • Personal protective equipment (PPE): Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust/aerosols .
  • Spill management: Collect solid residues using non-sparking tools and dispose via hazardous waste channels. Avoid water contact to prevent exothermic reactions .
  • First aid: For eye exposure, rinse with water for 15 minutes; for skin contact, wash with soap and water immediately .

How is the biological activity of this compound evaluated in preclinical studies?

Answer:

  • Kinase inhibition assays: Test against Pim-1 kinase using ADP-Glo™ kits, with IC₅₀ values calculated from dose-response curves (typically 10–100 nM range) .
  • Cytotoxicity screening: Use MTT assays on cancer cell lines (e.g., HCT-116) to determine selectivity indices relative to normal cells .
  • In vivo models: Administer intraperitoneally in xenograft mice to assess tumor growth inhibition and pharmacokinetics .

How does fluorine substitution at the 8-position influence the compound’s physicochemical and pharmacological properties?

Answer:

  • Electron-withdrawing effects: Fluorine enhances triazole ring stability and modulates pKa of the methanamine group, improving membrane permeability .
  • Metabolic resistance: The C-F bond reduces oxidative degradation by cytochrome P450 enzymes, prolonging half-life in hepatic microsomal assays .
  • Target affinity: Fluorine’s van der Waals radius optimizes binding to hydrophobic kinase pockets (e.g., Pim-1) .

What methodological challenges arise in quantifying this compound in biological matrices, and how are they addressed?

Answer:

  • Matrix interference: Use protein precipitation with acetonitrile followed by SPE (C18 cartridges) to isolate the compound from plasma .
  • Detection limits: LC-MS/MS with MRM transitions (e.g., m/z 225 → 181) achieves sensitivity down to 1 ng/mL. Calibrate with deuterated internal standards .

How stable is this compound under varying pH and temperature conditions?

Answer:

  • Aqueous stability: Degrades <5% over 24 hours at pH 7.4 (PBS buffer), but hydrolyzes rapidly at pH <3 or >10, forming des-fluoro byproducts .
  • Thermal stability: Stable at 25°C for 6 months in desiccated, amber vials. Decomposes above 150°C, releasing HF gas .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s kinase inhibition profile?

Answer:

  • Substituent variation: Replace the 8-fluoro group with chloro/trifluoromethyl to assess steric effects on binding. Trifluoromethyl at C6 improves potency by 3-fold in Pim-1 assays .
  • Methanamine modification: Introduce ethyl or cyclopropyl groups to the amine to reduce off-target hERG channel binding .

Advanced: What pharmacokinetic parameters should be prioritized in lead optimization?

Answer:

  • Bioavailability: Measure oral absorption in rats (typically 30–50%) and correlate with LogP (optimal 1.5–2.5) .
  • Metabolic clearance: Use liver microsomes to identify CYP3A4-mediated oxidation sites. Block metabolism via deuteration of the triazole ring .

Advanced: How should researchers resolve contradictory data in biological assays (e.g., variable IC₅₀ values across studies)?

Answer:

  • Assay validation: Standardize ATP concentrations (e.g., 10 µM vs. 100 µM) and cell passage numbers to minimize variability .
  • Purity verification: Re-test batches with HPLC-ELSD to rule out salt or solvent impurities affecting activity .
  • Orthogonal assays: Confirm kinase inhibition using SPR (surface plasmon resonance) to measure binding kinetics independently .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.